Terizidone

Overview

Description

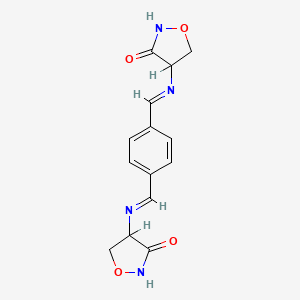

Terizidone is a second-line antibiotic approved for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Chemically, it is a condensation product of two D-cycloserine molecules linked via a terephthalaldehyde moiety (Figure 1A–B) . It acts by inhibiting bacterial cell wall synthesis through competitive inhibition of L-alanine racemase and D-alanine ligase, enzymes critical for peptidoglycan formation . Unlike cycloserine, this compound exhibits reduced neurotoxicity and is better tolerated in patients with renal impairment, making it a preferred option in specific populations .

After oral administration, this compound reaches peak plasma concentrations within 3 hours and undergoes partial hydrolysis into cycloserine, its active metabolite. Pharmacokinetic studies indicate that only 29% of this compound is converted to cycloserine systemically, with the remainder eliminated via other routes . Its steady-state apparent volume of distribution (Vp/F) is 13.4 L, and total clearance (Cltot/F) is 0.51 L/h .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terizidone involves the condensation of two molecules of cycloserine with terephthalaldehyde. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain this compound in its pure form. The final product is then formulated into capsules or tablets for medical use .

Chemical Reactions Analysis

Types of Reactions: Terizidone undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze to form cycloserine, which is its active metabolite.

Oxidation and Reduction: These reactions can modify the functional groups within the this compound molecule, potentially altering its pharmacological properties.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products Formed:

Cycloserine: The primary product formed from the hydrolysis of this compound.

Various oxidized or reduced derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Terizidone has several applications in scientific research, including:

Chemistry: Used as a model compound to study the behavior of oxazolidinones and their derivatives.

Biology: Investigated for its effects on bacterial cell wall synthesis and its potential to inhibit bacterial growth.

Medicine: Primarily used in the treatment of MDR-TB, often in combination with other anti-tuberculosis drugs.

Industry: Utilized in the development of new antibiotics and in the study of drug resistance mechanisms.

Mechanism of Action

Terizidone exerts its effects by competitively inhibiting the enzyme that incorporates alanine into an alanyl-alanine dipeptide. This interference disrupts peptidoglycan formation, which is crucial for bacterial cell wall synthesis, ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Structural and Mechanistic Comparison

Cycloserine

- Structure : A cyclic analog of D-alanine.

- Mechanism : Inhibits L-alanine racemase and D-alanine ligase, similar to terizidone .

- Key Difference : Cycloserine is a single-molecule drug, whereas this compound is a dimeric prodrug requiring metabolic activation.

This compound

- Structure : Dimer of cycloserine linked by a benzene ring .

- Mechanism : Hydrolyzes into cycloserine, which then exerts antibacterial effects.

Table 1: Structural and Mechanistic Comparison

| Parameter | This compound | Cycloserine |

|---|---|---|

| Molecular Weight | 302.3 g/mol | 102.1 g/mol |

| Structure | Dimer (2 cycloserine + benzene) | Monomer |

| Prodrug Status | Yes (converted to cycloserine) | No |

| Target Enzymes | L-alanine racemase, D-alanine ligase | Same as this compound |

Pharmacokinetic Comparison

Key Findings:

This compound :

Cycloserine :

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Cycloserine |

|---|---|---|

| Vd (L) | 13.4 | 10.5 |

| Cl (L/h) | 0.51 | 2.94 |

| Fraction Converted | 29% | N/A |

| Half-life (h) | 24 | 24 |

Efficacy and Clinical Outcomes

This compound :

Cycloserine :

Table 3: Efficacy Metrics

| Metric | This compound (750 mg) | Cycloserine (750 mg) |

|---|---|---|

| Cmax (µg/mL) | 6.1 | 38.1 |

| AUC0–24h (µg·h/mL) | 319 | 267–378 |

| Clinical Use | MDR/XDR-TB | MDR-TB |

Analytical and Bioanalytical Considerations

This compound :

Cycloserine :

Clinical Recommendations

Biological Activity

Terizidone, a structural analogue of cycloserine, is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique pharmacological properties and biological activities make it a vital component in the therapeutic arsenal against resistant strains of Mycobacterium tuberculosis. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, treatment outcomes, safety profile, and comparative efficacy with other anti-TB agents.

Steady-State Population Pharmacokinetics

A study conducted on 39 adult patients with drug-resistant tuberculosis aimed to describe the steady-state population pharmacokinetics (PPK) of this compound and its primary metabolite, cycloserine. The study found that:

- Absorption : The absorption of this compound was best described by a modified transit compartment model.

- Distribution : The apparent volume of distribution (Vp/F) was calculated to be 13.4 L.

- Clearance : The apparent total clearance was determined to be 0.51 L/h, with significant effects noted from serum albumin levels on Vp/F .

The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Mean Transit Time | 1.7 h |

| Absorption Rate Constant | 2.97 h⁻¹ |

| Apparent Volume of Distribution (Vp/F) | 13.4 L |

| Apparent Total Clearance | 0.51 L/h |

Comparative Pharmacokinetics with Cycloserine

Research comparing the pharmacokinetics of this compound with cycloserine indicated that this compound may have a more favorable profile regarding absorption and clearance rates, which could contribute to its efficacy in treating MDR-TB .

Efficacy in MDR-TB Regimens

A retrospective cohort study analyzed treatment outcomes among MDR-TB patients receiving either ethambutol, cycloserine, or this compound as part of a standardized regimen. Key findings included:

- Success Rates : Patients treated with this compound had a successful treatment rate of 62%, compared to 60% for cycloserine and 52% for ethambutol.

- Culture Conversion : The culture conversion rates were significantly higher for both cycloserine and this compound compared to ethambutol .

The following table highlights treatment outcomes based on drug regimens:

| Drug | Successful Treatment Rate | Culture Conversion Rate |

|---|---|---|

| Ethambutol | 52% | Lower |

| Cycloserine | 60% | Higher |

| This compound | 62% | Higher |

Adverse Drug Reactions (ADRs)

A systematic review assessed the safety of this compound compared to cycloserine. It was found that:

- Adverse Reactions : The pooled estimate for any adverse drug reaction from this compound was lower than that of cycloserine, indicating better tolerability.

- Psychiatric ADRs : this compound showed a lower incidence of psychiatric and central nervous system-related adverse effects compared to cycloserine .

The following table summarizes the incidence rates of ADRs:

| Drug | Any ADR (%) | Psychiatric ADR (%) | CNS-related ADR (%) |

|---|---|---|---|

| Cycloserine | 9.1 | 5.7 | 1.1 |

| This compound | 5.7 | Lower | Lower |

Notable Case Reports

- Extensively Drug-Resistant TB Case :

- Clinical Observations :

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Terizidone and its metabolites in pharmacokinetic studies?

- Answer: High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying this compound in plasma. Protein precipitation using acetonitrile and methanol (1:1 v/v) ensures efficient extraction, with calibration curves linear between 3.125–200 μg/mL and inter-/intra-day precision <15% . For metabolite analysis (e.g., cycloserine), population pharmacokinetic models in Monolix can predict clearance rates (CLtm/F, CLto/F) and exposure parameters (Cmax, Cmin), accounting for interpatient variability .

Q. How can researchers design experiments to validate this compound’s mechanism of action in inhibiting bacterial cell wall synthesis?

- Answer: Use in vitro mycobacterial growth inhibition assays with controlled concentrations of this compound. Measure enzymatic inhibition of D-alanine racemase and ligase via spectrophotometric assays, comparing results to cycloserine. Structural modeling (e.g., molecular docking) can identify binding affinities to target enzymes, supported by topological index calculations (e.g., Wiener index, Szeged index) to confirm molecular graph properties .

Q. What criteria should guide the inclusion of this compound in multidrug-resistant tuberculosis (MDR-TB) treatment regimens?

- Answer: Prioritize this compound in cases of cycloserine intolerance due to its lower neuropsychiatric side effects. Dosage should follow WHO guidelines (15–20 mg/kg/day, max 1g/day) with pyridoxine co-administration (50 mg per 250 mg this compound) to mitigate toxicity. Baseline screening for epilepsy, depression, or psychosis is critical to exclude contraindicated patients .

Advanced Research Questions

Q. How should researchers address discrepancies between expected and observed cycloserine yields from this compound metabolism in pharmacokinetic models?

- Answer: Only 29% of this compound is hydrolyzed to cycloserine systemically, far below the theoretical 100% yield. To reconcile this, conduct mass balance studies using isotopic labeling (<sup>13</sup>C-Terizidone) and compartmental modeling to track hydrolysis pathways. Evaluate pre-systemic metabolism variability using hepatic function markers (AST/ALT ratio) and bilirubin binding affinity, as impaired hepatic function reduces CLtm/F .

Q. What experimental designs are optimal for assessing this compound’s neurotoxicity risk in vulnerable populations (e.g., pediatric or HIV-coinfected patients)?

- Answer: Longitudinal cohort studies with therapeutic drug monitoring (TDM) are essential. For pediatric patients, use population pharmacokinetic-pharmacodynamic (Pop-PK/PD) models to adjust doses based on weight and renal function (estimated via Cockcroft-Gault formula). In HIV-coinfected patients, investigate drug-drug interactions with antiretrovirals using in vitro cytochrome P450 inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. How can computational QSPR models improve predictions of this compound’s efficacy and toxicity?

- Answer: Quantitatively structure-property relationship (QSPR) models using distance-based topological indices (e.g., Wiener index = 1297, Szeged index = 1738) correlate this compound’s molecular structure with bioavailability and toxicity. Validate predictions with in vivo data on %Time>MIC (time above minimum inhibitory concentration) and correlate with neurotoxicity biomarkers (e.g., glutamate receptor activity) .

Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s equivalence to cycloserine?

- Answer: Meta-analyses of clinical trials should use mixed-effects models to account for heterogeneity in study designs (e.g., renal function variability). Regression analysis of cycloserine Cmax vs. This compound dose (R² = 22%, p = 0.003) reveals non-linear pharmacokinetics, disproving interchangeability. Bayesian frameworks can quantify uncertainty in bioequivalence assumptions .

Q. Methodological Considerations

Q. How can researchers optimize this compound dosing in patients with hepatic impairment?

- Answer: Incorporate AST/ALT ratios and unconjugated bilirubin levels into Pop-PK models to adjust CLtm/F. For severe impairment, reduce doses by 30–50% and monitor Cmin to avoid accumulation. Use non-compartmental analysis (NCA) to calculate AUC0–24 and ensure it remains below the neurotoxicity threshold (e.g., >200 μg·h/mL) .

Q. What strategies validate the reproducibility of this compound bioanalytical assays across laboratories?

- Answer: Cross-validate HPLC-UV methods using blinded plasma samples spiked with this compound (3.125–200 μg/mL). Report inter-laboratory precision (CV <15%) and accuracy (85–115%) per FDA guidelines. Include internal standards (e.g., propranolol) to control for matrix effects and ensure chromatographic separation (gradient: 0.1% formic acid in acetonitrile/water) .

Q. How should clinical trials address the lack of pediatric safety data for this compound?

- Answer: Phase I trials in children should use adaptive designs with dose escalation guided by real-time TDM. Collect cerebrospinal fluid samples to assess blood-brain barrier penetration and neurotoxicity biomarkers. Partner with pharmacovigilance registries to track long-term outcomes (e.g., developmental delays) .

Q. Tables

Table 1. Key Pharmacokinetic Parameters of this compound vs. Cycloserine

| Parameter | This compound (750 mg/day) | Cycloserine (750 mg/day) | Reference |

|---|---|---|---|

| Cmax | 51.8 ± 28 μg/mL | 120 ± 45 μg/mL | |

| % Metabolized | 29% | 100% | |

| Neurotoxicity Risk | Moderate | High |

Table 2. Topological Indices of this compound’s Molecular Graph

| Index | Value | Relevance |

|---|---|---|

| Wiener (W) | 1297 | Predicts bioavailability |

| Szeged (SZv) | 1738 | Correlates with enzyme binding affinity |

| PI | 508 | Estimates metabolic stability |

Properties

IUPAC Name |

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKYYBOHSVLGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865245, DTXSID70905098 | |

| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25683-71-0, 6819-23-4 | |

| Record name | 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terizidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terizidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terizidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERIZIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.